molecular formula C9H8BrNO3S B1330296 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide CAS No. 7248-71-7

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide

Cat. No. B1330296
CAS RN: 7248-71-7
M. Wt: 290.14 g/mol
InChI Key: OMJAARPWSSQDRF-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide" is a derivative of 2,1-benzisothiazole, which is a heterocyclic compound containing a benzene ring fused with an isothiazole ring. The isothiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromoethyl group at the second position of the benzisothiazole ring suggests potential reactivity due to the electrophilic nature of the bromine atom.

Synthesis Analysis

The synthesis of brominated 2,1-benzisothiazole derivatives involves electrophilic substitution reactions. Bromination of 2,1-benzisothiazole under specific conditions yields a mixture of brominated isomers, including 5- and 7-bromo-2,1-benzisothiazole, and a smaller amount of 4,7-dibromo-2,1-benzisothiazole . This indicates that the bromination process is not highly selective and produces a range of isomers. The presence of substituents on the benzisothiazole ring can influence the direction of further electrophilic substitution reactions, as seen in the nitration of monosubstituted 2,1-benzisothiazoles .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide," they do provide insights into the structural characteristics of related brominated compounds. For instance, the molecular structure of 2-bromo-1,3-bis(benzotriazol-1-ylmethyl)benzene was determined using single-crystal X-ray diffraction . Such structural analyses are crucial for understanding the geometry, bond lengths, and angles, which can influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide," but they do offer a glimpse into the reactivity of brominated aromatic compounds. The electrophilic bromine in such compounds can participate in further substitution reactions or act as a leaving group in nucleophilic substitution reactions. The reactivity of the bromoethyl group attached to the benzisothiazole ring would be an area of interest for further study, particularly in the context of synthesizing more complex molecules or in potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzisothiazole derivatives are not explicitly discussed in the provided papers. However, it can be inferred that such compounds are likely to be solids at room temperature, given the characterization of related compounds as white solids . The stability of these compounds in air and their solubility in various solvents would be important for practical applications. The presence of the bromoethyl group could also influence the boiling point, melting point, and density of the compound. Additionally, the electrophilic nature of the bromine atom could make the compound reactive towards nucleophiles, which is relevant for its chemical behavior and potential applications in synthesis .

properties

IUPAC Name

2-(2-bromoethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJAARPWSSQDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287227
Record name 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide

CAS RN

7248-71-7
Record name NSC49756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide
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2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide
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2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide
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2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide
Reactant of Route 5
2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide
Reactant of Route 6
2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide

Citations

For This Compound
1
Citations
RI Robinson, R Fryatt, C Wilson, S Woodward - 2006 - Wiley Online Library
Literature N‐alkylsaccharins (saccharin‐R 2 ) have been shown in some cases to be O‐alkylated regioisomers by crystallography (3 structures). The genuine former species react with (…

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